2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole
Overview
Description
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole is a chemical compound with the molecular formula C13H9ClN2S2. It is known for its unique structure, which combines a benzothiazole ring with a chloropyridinylmethylsulfanyl group.
Scientific Research Applications
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole typically involves the reaction of 6-chloropyridine-3-methanethiol with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole
Uniqueness
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a chloropyridinylmethylsulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-12-6-5-9(7-15-12)8-17-13-16-10-3-1-2-4-11(10)18-13/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQNTMSKGNPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363022 | |
Record name | 2X-0847 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821782-43-8 | |
Record name | 2X-0847 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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